molecular formula C₁₉H₁₉N₅O₄S B1663511 Disperse Blue 148 CAS No. 52239-04-0

Disperse Blue 148

Cat. No. B1663511
CAS RN: 52239-04-0
M. Wt: 413.5 g/mol
InChI Key: VHLFTCNAACYPDY-UHFFFAOYSA-N
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Description

Disperse Blue 148 is an organic dye that belongs to the disperse dye family . It is also known as Methyl N-ethyl-N- {4- [ (E)- (5-nitro-2,1-benzothiazol-3-yl)diazenyl]phenyl}-β-alaninate . It is used as a high-temperature trichromatic blue azo dye .


Molecular Structure Analysis

The molecular formula of Disperse Blue 148 is C19H19N5O4S . It has an average mass of 413.450 Da and a mono-isotopic mass of 413.115784 Da . The molecule exhibits an essentially coplanar structure and a dimeric packing mode between adjacent phenyl and benzisothiazole rings .


Physical And Chemical Properties Analysis

Disperse Blue 148 has a density of 1.38g/cm3 . It has a boiling point of 597.5ºC at 760 mmHg . The dye appears as blue grain and has a strength of 200% .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLFTCNAACYPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068725
Record name C.I. Disperse Blue 148
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Blue 148

CAS RN

52239-04-0
Record name Disperse Blue 148
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52239-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine, N-ethyl-N-(4-(2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl)phenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, N-ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Blue 148
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
HF Qian, YG Wang, XC Chen, WG Ruan, W Huang - Dyes and Pigments, 2013 - Elsevier
… CI Disperse Blue 148 and its diazonium component 3-amino-5-nitro-[2,1]- benzisothiazole are described herein. CI Disperse Blue 148 … form of CI Disperse Blue 148 having the highest …
Number of citations: 17 www.sciencedirect.com
S Eren, I Yetisir, HA Eren - IOP Conference Series: Materials …, 2017 - iopscience.iop.org
The aim of this study is decolorisation of CI Disperse Dark Blue 148 dye by ozone treatment which is one of the most attractive alternatives for solving the problem of color in textile …
Number of citations: 6 iopscience.iop.org
S Schmitt, R de Souza, F Bettin, AJP Dillon… - Biocatalysis and …, 2012 - Taylor & Francis
… The degrees of decolorization obtained for CI Disperse Blue 148 were better than those of Disperse Red 167, but not as good as those of Disperse Red 343 (see Figure 11). The …
Number of citations: 29 www.tandfonline.com
ZH Yu, JF Tang, XQ Wan, X Chen, W Liu… - Advanced Materials …, 2013 - Trans Tech Publ
The dyeing properties of ethylated Chinese fir powder with disperse dyes under high temperature and high pressure were investigated in this paper, the dyeing results indicated that the …
Number of citations: 2 www.scientific.net
H Zheng, Y Xu, J Zhang, X Xiong, J Yan… - Journal of Cleaner …, 2017 - Elsevier
… obtained with Disperse Red 153 and Disperse Blue 148 in comparison with other disperse … to 100 mesh number for Disperse Blue 148 during supercritical carbon dioxide dyeing …
Number of citations: 62 www.sciencedirect.com
SH Ramugade, CW Ghanavatkar, E Mathew… - …, 2022 - Wiley Online Library
… 2-cyano-4,6-dinitrophenyl) diazenyl) phenyl) acetamide, 1 d),Disperse Blue 366 ((E)-2-((4-(diethylamino)-2-methylphenyl) diazenyl)-5-nitroisophthalonitrile, 1 e), and Disperse Blue 148(…
SH Ramugade, S Nagaiyan - Journal of the Indian Chemical Society, 2023 - Elsevier
Disperse Red 177(9a), Disperse Red 343(9b), Disperse Blue 165(9c), Disperse Blue 165.1(9d), Disperse Blue 366(9e), and Disperse Blue 148(9f) were examined in the solvent. …
Number of citations: 2 www.sciencedirect.com
O Avinc, HA Eren, P Uysal - Coloration Technology, 2012 - Wiley Online Library
… , the PLA sample, dyed with CI Disperse Blue 148 at 2%, exhibited wash fastness levels by … ) for the PLA sample dyed with CI Disperse Blue 148 at 2% caused a 2.43 colour difference …
Number of citations: 24 onlinelibrary.wiley.com
T Kato, T Ikeue, Y Suzuki, M Handa - Analytical Sciences, 2016 - Springer
Liquid chromatography/linear ion trap mass spectrometry (LC/LIT-MS n ) was used to construct a database of disperse dyes. Fifty-three standard dyes were subjected to LC/LIT-MS n …
Number of citations: 9 link.springer.com
HH Cho, MH Chung, AR Lee - Journal of the Korea Fashion and …, 2017 - koreascience.kr
Transfer printing is a method to combine printing and dyeing technology by the use of sublimation. It is an environmentally-friendly printing method that saves costs, reduces the …
Number of citations: 2 koreascience.kr

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